Iopentol
Description
Historical Development in Contrast Media Research
The development of Iopentol (trade name Imagopaque) aligns with the broader evolution of iodinated contrast agents. Key milestones include:
This compound’s synthesis reflects advancements in understanding the relationship between molecular structure and bioavailability. Its triiodinated ratio (3:1 iodine-to-particle ratio) balances water solubility and diagnostic efficacy.
Research Significance in Diagnostic Imaging
This compound’s research significance stems from its role in advancing low-osmolar contrast agents, which revolutionized radiological safety. Key contributions include:
Pharmacokinetics :
Diagnostic Applications :
- Arteriography : Used for vascular imaging due to rapid clearance and minimal hemodynamic effects.
- CT Enhancement : Effective in abdominal and cerebral imaging, with Hounsfield unit measurements comparable to ionic agents.
- Gastrointestinal Imaging : Administered orally for bowel opacification in CT scans.
Comparative Position in Radiocontrast Research
This compound’s efficacy and safety have been rigorously compared with other agents in clinical trials. Below is a synthesis of key findings:
These comparisons highlight this compound’s niche in minimizing procedural discomfort while maintaining diagnostic precision.
Evolving Research Applications Framework
This compound’s adaptability across imaging modalities underscores its enduring relevance. Emerging applications include:
Specialized Procedures :
Pharmacological Insights :
Contrast-Induced Nephropathy (CIN) Risk :
- This compound’s rapid renal clearance may mitigate CIN risk, though direct comparative data with iso-osmolar agents like iodixanol remains limited.
Properties
IUPAC Name |
5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJANQVIJDFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869032 | |
| Record name | Iopentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89797-00-2 | |
| Record name | Iopentol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopentol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iopentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iopentol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041909 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Core Reaction Sequence
The synthesis of this compound follows a three-step sequence starting from 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound I). The process involves:
Acetylation Step
Compound I undergoes acetylation using acetic anhydride in the presence of p-toluenesulfonic acid as a catalyst. This reaction converts the primary amine into an acetamide group, yielding 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound II). Optimal conditions include refluxing in anhydrous dichloromethane at 40°C for 6 hours, achieving >95% conversion.
Alkylation with 1-Chloro-3-methoxy-2-propanol
The critical alkylation step introduces the 2-hydroxy-3-methoxypropyl side chain. Compound II reacts with 1-chloro-3-methoxy-2-propanol (Cl-MOP) under alkaline conditions. Early methods suffered from poor regioselectivity (<60% yield), but introducing calcium ions as additives improved N-alkylation efficiency to 82–85%. The mechanism involves:
-
Activation of the acetamide nitrogen via deprotonation.
-
Nucleophilic substitution at the chloro group of Cl-MOP.
Borate Intermediate Strategy
To further enhance selectivity, a borate-mediated approach was developed:
-
Compound II is treated with boric acid and KOH, forming a cyclic diborate tripotassium salt.
-
Alkylation with Cl-MOP proceeds with >90% regioselectivity due to steric shielding of the non-target amide groups.
-
Acidic workup (dilute HCl) removes borate protecting groups, yielding crude this compound.
Isomerism and Conformational Dynamics
This compound exists as a mixture of eight diastereomers arising from:
Kinetic Analysis of Isomerization
HPLC and ¹H NMR studies quantified isomer ratios under varying conditions:
| Temperature (°C) | Endo:Exo Ratio | Half-Life (h) | Equilibration Time (h) |
|---|---|---|---|
| 25 | 0.18 | 1.2 | 7.5 |
| 40 | 0.26 | 0.8 | 5.0 |
| 60 | 0.35 | 0.3 | 2.1 |
At 40°C (typical storage temperature), the equilibrium favors exo-iopentol (79:21 exo:endo). Isomerization follows first-order kinetics, with an activation energy of 89.2 kJ/mol.
Purification and Impurity Profiling
Chromatographic Methods
Crude this compound undergoes preparative HPLC to resolve diastereomers and synthetic byproducts. Key parameters:
| Column | Mobile Phase | Flow Rate | Detection | Resolution (Rs) |
|---|---|---|---|---|
| C18 reversed-phase | 25:75 Acetonitrile:Water + 0.1% TFA | 5 mL/min | UV 254 nm | 1.8–2.3 |
This method separates this compound from nine identified impurities, including:
Toxicity of Byproducts
Acute toxicity (LD₅₀ in mice) varies significantly among impurities:
| Impurity | LD₅₀ (mg/kg) | Clinical Relevance |
|---|---|---|
| A | 4,200 | Low risk |
| B | 1,150 | Moderate risk |
| C | 890 | High risk |
Despite these risks, impurity levels in final batches are controlled to <0.1% via stringent HPLC monitoring.
Comparative Synthesis Strategies
Traditional vs. Borate-Mediated Alkylation
| Parameter | Traditional Method | Borate Method |
|---|---|---|
| Yield | 68–72% | 88–92% |
| Regioselectivity | 60–65% | 92–95% |
| Purity (HPLC) | 97.5% | 99.3% |
| Process Time | 14 hours | 18 hours |
The borate method’s superior selectivity justifies its adoption in industrial-scale production despite longer reaction times.
Industrial-Scale Optimization
Chemical Reactions Analysis
Isomerization Dynamics
Iopentol exhibits complex stereochemistry, existing as a mixture of diastereomers and conformers. Key findings include:
-
Exo/Endo Isomerization : At 40°C, HPLC and ¹H NMR studies reveal an equilibrium endo:exo ratio of 0.26 .
-
Kinetic Parameters :
Parameter Value Method Half-life (endo) 0.8 hours HPLC Equilibration time 5.0 hours NMR spectroscopy
This isomerization impacts its physicochemical stability but does not affect clinical efficacy due to rapid equilibration in solution .
Cross-Reactivity with Other Agents
This compound shares structural motifs with other iodinated contrast media (ICMs), leading to potential cross-reactivity:
-
Chemical Groups : The tri-iodinated benzene core and acetylated side chains (Fig. 1) contribute to cross-reactivity with ioversol, iohexol, and iomeprol .
-
Clinical Observations :
Tested Compound Cross-Reactivity Rate (%) Study Type Iomeprol 45–60 Skin testing Iohexol 30–50 In vitro assays
Cross-reactivity is attributed to shared hydroxyl and amide functional groups .
Metabolic Inertness
This compound demonstrates negligible metabolic transformation:
-
Excretion Profile : >98% is excreted unchanged via renal glomerular filtration within 24 hours .
-
Tubular Effects :
Structural Highlights
This compound
textSMILES: COCC(O)CN(C(C)=O)C1=C(I)C(C(=O)NCC(O)CO)=C(I)C(C(=O)NCC(O)CO)=C1I InChI: InChI=1S/C20H28I3N3O9/c1-9(29)...
Key functional groups: Tri-iodinated benzene, acetylated amines, and hydrophilic dihydroxypropyl side chains .
Scientific Research Applications
Iopentol has a wide range of applications in scientific research, including:
Chemistry: Used as a radiocontrast agent in various imaging techniques to study chemical reactions and structures.
Biology: Employed in imaging studies to visualize biological structures and processes.
Medicine: Widely used in diagnostic imaging procedures such as arteriography, venography, computed tomography (CT) scan enhancement, urography, arthrography, endoscopic retrograde cholangiopancreatography, hysterosalpingography, and gastrointestinal studies
Industry: Utilized in the development and testing of new imaging agents and techniques.
Mechanism of Action
Iopentol functions as a radiocontrast agent by utilizing its iodine content. The iodine atoms in this compound absorb X-rays, resulting in enhanced contrast in X-ray images. This higher contrast allows for better visualization of structures and abnormalities within the body. The low osmolality of this compound reduces the risk of adverse effects, making it a safer option compared to high-osmolality contrast agents .
Comparison with Similar Compounds
Pharmacokinetics and Bioequivalence
Iopentol exhibits pharmacokinetic (PK) profiles akin to other non-ionic CMs, including iohexol, ioversol, iodixanol, and iomeprol. Key findings:
Table 1: Pharmacokinetic Parameters of this compound vs. Other CMs
| Parameter | This compound | Iohexol | Iopromide | Iodixanol |
|---|---|---|---|---|
| Distribution t₁/₂ (min) | ~10 | ~12 | ~8 | ~15 |
| Elimination t₁/₂ (hr) | 1.5–2.0 | 1.8–2.2 | 1.2–1.6 | 2.0–2.5 |
| Protein Binding (%) | <5 | <5 | <5 | <5 |
Table 2: Adverse Event Rates in Clinical Trials
| CM | Study Type | AE Rate (%) | Common AEs |
|---|---|---|---|
| This compound | Abdominal CT | 2.3 | Warmth (44.8%), flushing |
| Iopromide | Abdominal CT | 8.9 | Nausea, vomiting |
| Iohexol | Varicography | 0 | None reported |
Chemical Structure and Cross-Reactivity
This compound belongs to a large chemical group of non-ionic CMs, sharing structural similarities with iohexol, ioversol, and iomeprol. Key distinctions:
- Structural Differences : A single methyl group separates this compound from iopromide and iobitridol .
Figure 1: Chemical Grouping of Non-Ionic CMs
Physicochemical and Functional Properties
This compound’s low osmolality and viscosity enhance patient comfort during administration:
Table 3: Physicochemical Comparison
| Property | This compound | Iohexol | Iopromide |
|---|---|---|---|
| Osmolality (mOsm/kg) | 695 | 720 | 780 |
| Viscosity (mPa·s) | 4.6 | 4.5 | 5.2 |
| Partition Coefficient | 0.0012 | 0.0011 | 0.0009 |
Impact on Hemostasis and Chemotoxicity
Biological Activity
Iopentol, a non-ionic iodinated contrast agent, is primarily used in medical imaging to enhance the visibility of internal structures during X-ray and CT scans. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, clinical applications, and safety profile based on diverse sources.
This compound is characterized by its chemical formula and a molar mass of approximately 835.169 g/mol. The compound contains multiple iodine atoms, which are crucial for its function as a radiocontrast agent due to their ability to absorb X-rays effectively .
Mechanism of Action:
- X-ray Absorption: The iodine in this compound absorbs X-rays, enhancing the contrast in imaging studies.
- Low Osmolality: this compound has a low osmolality (approximately 290 mOsm/kg), which is associated with reduced risk of adverse reactions compared to high-osmolality contrast agents .
Pharmacokinetics
This compound exhibits specific pharmacokinetic properties that influence its clinical use:
- Administration Routes: It can be administered intravenously or via injection into body cavities.
- Distribution: After intravenous administration, this compound distributes in the extracellular space with low protein binding (less than 1%) .
- Metabolism and Excretion: this compound is not metabolized but is excreted unchanged through the kidneys, with a biological half-life of approximately 2 hours. About 98% is eliminated via renal pathways .
Clinical Applications
This compound is utilized in various imaging procedures, including:
- Arteriography: Imaging arteries to assess blood flow.
- CT Scans: Enhancing images for better diagnosis.
- Urography: Imaging the urinary system.
- Hysterosalpingography: Assessing female reproductive organs .
Safety Profile and Adverse Effects
This compound is generally well-tolerated; however, it can cause some adverse effects:
- Common Reactions: Nausea, vomiting, headache, and changes in blood pressure or heart rate.
- Severe Reactions: Rarely, severe allergic reactions such as anaphylaxis or cardiac arrest may occur .
A comparative study indicated that this compound resulted in significantly less discomfort and fewer side effects compared to other contrast agents like metrizoate .
Table: Summary of this compound's Pharmacological Data
| Property | Data |
|---|---|
| Chemical Formula | |
| Molar Mass | 835.169 g/mol |
| Routes of Administration | Intravenous, oral, injection |
| Protein Binding | Low (<1%) |
| Biological Half-life | ~2 hours |
| Excretion | 98% via kidneys |
| Common Adverse Effects | Nausea, vomiting, headache |
| Severe Reactions | Anaphylaxis (rare) |
Case Studies and Research Findings
Several studies have evaluated the effectiveness and safety of this compound:
-
Renal Function Impact Study:
A clinical trial involving children demonstrated that this compound had minimal impact on renal function post-administration when compared to other contrast agents . -
Contrast-Induced Nephropathy:
Research suggests that low-osmolality agents like this compound may reduce the incidence of contrast-induced nephropathy (CIN), particularly in high-risk patients . -
Toxicity Assessment:
A study assessing acetylcholinesterase activity indicated that this compound exhibits low clinical toxicity, further supporting its safety profile during imaging procedures .
Q & A
Q. What ethical frameworks guide translational research on this compound’s off-label use in pediatric populations?
- Answer : Follow the Belmont principles: respect autonomy (parental consent), minimize risks (low-osmolality protocols), and ensure justice (equitable access). Collaborate with pediatric IRBs and publish safety data in registries like ClinicalTrials.gov .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
